molecular formula C9H9BrN2 B3268102 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine CAS No. 475174-68-6

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine

Cat. No.: B3268102
CAS No.: 475174-68-6
M. Wt: 225.08 g/mol
InChI Key: PURQXDSTQROYKI-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position of the pyrazolo[1,5-a]pyridine core. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group contribute to its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-methylpyrazolo[1,5-a]pyridine
  • 7-Bromo-2-phenylpyrazolo[1,5-a]pyridine
  • 7-Chloro-2-ethylpyrazolo[1,5-a]pyridine

Uniqueness

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine atom and the ethyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

7-bromo-2-ethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-7-6-8-4-3-5-9(10)12(8)11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQXDSTQROYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

After dissolving 2-ethylpyrazolo[1,5-a]pyridine (80 mg) in tetrahydrofuran (1 mL), an n-butyllithiumhexane solution (1.6 M; 0.58 mL) was added dropwise at −78° C. under a nitrogen stream, and the mixture was stirred for 30 minutes. A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (196 mg) in tetrahydrofuran (0.5 mL) was added to the reaction mixture, and stirring was continued for 30 minutes. The temperature was increased to room temperature, water was added, extraction was performed with ethyl acetate and the organic layer was washed with water and brine. After drying over anhydrous magnesium sulfate and filtration, the solvent was concentrated under reduced pressure, the residue was purified by silica gel column chromatography and the title compound (90 mg) was obtained from the n-hexane:ethyl acetate (20:1) fraction as a light brown oil.
Quantity
80 mg
Type
reactant
Reaction Step One
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1 mL
Type
solvent
Reaction Step One
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n-butyllithiumhexane
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0.58 mL
Type
reactant
Reaction Step Two
Quantity
196 mg
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reactant
Reaction Step Three
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0.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 2-ethylpyrazolo[1,5-a]pyridine (80 mg) dissolved in tetrahydrofuran (1 mL) was added n-butyllithium (1.6M hexane solution: 0.58 mL) dropwise at −78° C. under a nitrogen stream, and the reaction mixture was further stirred for 30 minutes at the same temperature. A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (196 mg) in tetrahydrofuran (0.5 mL) was added dropwise to the reaction mixture, and stirring was continued for 30 minutes. After raising the temperature to room temperature and adding water to the reaction mixture, extraction was performed with ethyl acetate and the organic extract was washed with water and brine. The obtained organic extract was dried over anhydrous magnesium sulfate and filtered, the solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography and the title compound (90 mg) was obtained as a light brown oil from the n-hexane:ethyl acetate (20:1) fraction.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 mL
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Reaction Step One
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196 mg
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Synthesis routes and methods III

Procedure details

A solution of 2-ethylpyrazolo[1,5-a]pyridine (5.0 g, 34.2 mmol) in tetrahydrofuran (50 mL) was cooled to below −70° C. under a nitrogen stream, and then a solution of n-butyllithium in hexane (32.5 mL, 1.58M solution, 51.4 mmol) was added dropwise at below −60° C. After stirring for 1 hour, bromopentafluorobenzene (9.3 g, 37.7 mmol) was added dropwise to the reaction mixture at below −60° C. The reaction mixture was stirred for 2 hours at below −70° C., and then water (50 mL) was added to the reaction mixture and the temperature was raised to room temperature. Ethyl acetate (50 mL) and water (50 mL) were added thereto, and extraction was performed with ethyl acetate. The organic extract was washed twice with 5% brine (50 mL) and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to afford 6.9 g of the title compound.
Quantity
5 g
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9.3 g
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50 mL
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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